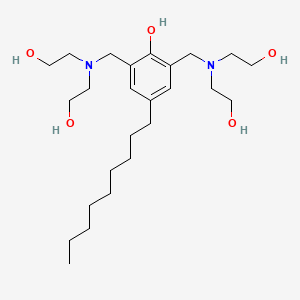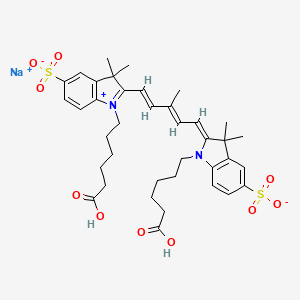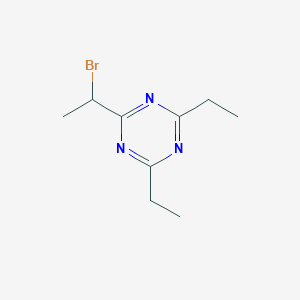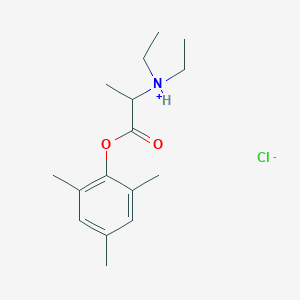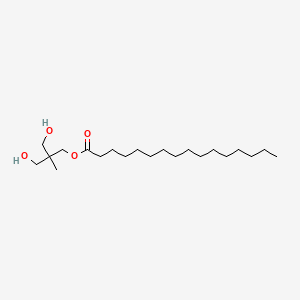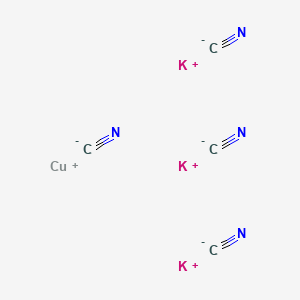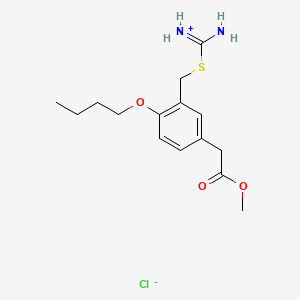
3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminoiminomethylthio group, a butoxy group, and a benzeneacetic acid methyl ester moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Benzeneacetic Acid Derivative:
Introduction of the Aminoiminomethylthio Group: This step involves the reaction of the benzeneacetic acid derivative with an appropriate thiol and an aminoiminomethylating agent under controlled conditions to form the desired thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride involves its interaction with specific molecular targets. The aminoiminomethylthio group may interact with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The butoxy and benzeneacetic acid methyl ester moieties may contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methyl ester monohydrochloride
- 3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride
Uniqueness
The uniqueness of 3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to its analogs. The butoxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
42024-64-6 |
|---|---|
Fórmula molecular |
C15H23ClN2O3S |
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
[amino-[[2-butoxy-5-(2-methoxy-2-oxoethyl)phenyl]methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C15H22N2O3S.ClH/c1-3-4-7-20-13-6-5-11(9-14(18)19-2)8-12(13)10-21-15(16)17;/h5-6,8H,3-4,7,9-10H2,1-2H3,(H3,16,17);1H |
Clave InChI |
XGRBPUNRCPMARZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)CC(=O)OC)CSC(=[NH2+])N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-2-[(1E)-2-(trimethylsilyl)ethenyl]-cyclopropanecarboxylic acid methyl ester](/img/structure/B15341917.png)
